molecular formula C9H6O2 B110962 1-Benzofuran-5-carbaldehyde CAS No. 10035-16-2

1-Benzofuran-5-carbaldehyde

Cat. No.: B110962
CAS No.: 10035-16-2
M. Wt: 146.14 g/mol
InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbaldehyde is a natural product found in Xylobolus subpileatus, Tetrapanax, and Tetrapanax papyrifer with data available.

Scientific Research Applications

Synthesis and Biological Activity

1-Benzofuran-5-carbaldehyde has been utilized in the synthesis of various organic compounds with potential biological activities. For instance, it has been used as a precursor in the synthesis of benzofuran pyrazole heterocycles. Some of these compounds demonstrated significant analgesic and anti-inflammatory activities in preliminary tests (Kenchappa & Bodke, 2020). Similarly, novel heterocycles have been synthesized using 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of this compound in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Chemical Synthesis and Methodology

In terms of chemical synthesis, this compound has been used in the preparation of highly functionalized benzofurans. A notable example is the base-catalyzed condensation with o-hydroxyphenones leading to chloromethylene furans, which are key intermediates in creating various benzofuran derivatives (Schevenels & Markó, 2012). This method demonstrates the application of this compound in innovative synthetic routes.

Antimicrobial and Antitumor Applications

The compound has also been explored for antimicrobial and antitumor applications. For instance, benzofuran derivatives synthesized using this compound have been tested for their antimicrobial properties (Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014). Additionally, benzofuran-2-yl pyrazole pyrimidine derivatives, synthesized from this compound, were studied for their potential antitumor activities, demonstrating its potential in cancer research (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Safety and Hazards

The safety information for 1-Benzofuran-5-carbaldehyde includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including 1-Benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing new synthesis methods .

Properties

IUPAC Name

1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLBDLDNTMMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378761
Record name 1-Benzofuran-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-16-2
Record name 1-Benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-carbaldehyde
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Synthesis routes and methods I

Procedure details

benzo[b]furan-5-carboxaldehyde was prepared from 5-bromobenzo[b]furan (prepared from 4-bromophenol and bromoacetaldehyde diethyl acetal by the general method described in J. Chem. Soc. Perkin 1, 1972, 556) following essentially the same procedure as that described in (b) above. Benzo[b]furan-5-carboxaldehyde was obtained as an oil. Pmr spectrum (CDCl3 ; δ in ppm): 6.90 (1H, d); 7.55-7.93 (3H, m); 8.15 (1H, d); 10.08 (1H, s).
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-benzofuran-5-carbaldehyde described in Preparation Example 174 (6.00 g, 40.5 mmol) in toluene (120 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (18.3 g, 81 mmol), and the solution was refluxed for 4 hours 30 minutes. The reaction solution was cooled to room temperature, water was added, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was washed with brine. Anhydrous magnesium sulfate was added to the organic layer for drying, which was then filtered, the filtrate was concentrated in vacuo, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1), and the title compound (1.24 g, 21%) was obtained as a pale yellow oil.
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), I2 (1 crystal) in dry THF (2.5 mL) under N2 atmosphere was refluxed for 30 min. To this was added a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF) as soon as the 12 color disappear and refluxed for another 2 h. The reaction mixture was then cooled to −40° C. and added dry DMF (3.6 g) drop-wise and slowly warmed to RT for a period of 12 h. The reaction mixture was then cooled to 0° C. and acidified with 3N HCl to pH=2 and stirred for 30 min. The reaction mixture was then diluted with water (500 mL), extracted with ethylacetate (2×200 mL), washed with brine and dried. The solvent was removed under vacuum and purified by column chromatography over silica gel (pet. ether/CH2Cl2) to give 5-formyl-1-benzofuran (2 g, 54%) as a liquid. LC-MS: M/Z ESI: 1.47 min, 147.34 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these 1-benzofuran-5-carbaldehyde derivatives interact with their targets at a molecular level?

A1: The research utilizes molecular docking studies to predict the interaction of these derivatives with specific biological targets. For instance, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde was docked against cancer and bacterial biomarkers. The results suggest that this compound exhibits favorable binding interactions with the 1VOM and 4FNY biomarkers, indicating its potential as an anticancer agent []. Similarly, 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde showed promising interactions with 3LAU and 1VOM biomarkers []. While the exact mechanism of action is not fully elucidated in these studies, the docking analysis provides insights into potential binding sites and interactions that contribute to the observed biological activity.

Q2: What is the significance of the “G-scores” mentioned in the abstracts?

A2: The "G-scores" refer to binding affinities predicted by the docking software. A lower (more negative) G-score indicates a more favorable and stronger binding interaction between the compound and the target protein. Researchers use these scores to rank and compare the binding affinities of different molecules, providing insights into their potential efficacy. In the context of these studies, compounds with better G-scores against specific cancer biomarkers are considered more promising candidates for further investigation as anticancer agents [, ].

Q3: Can you elaborate on the synthetic approach used to produce these this compound derivatives?

A4: Both studies utilize the Wittig reaction as the key synthetic step to construct the this compound scaffold. This reaction involves the condensation of a phosphonium ylide with an aldehyde or ketone, forming an alkene. While the specific reaction conditions and reagents are not detailed in the abstracts, it is mentioned that vanillin serves as a starting material in the synthesis of 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde []. This suggests that modifications to the substituents on the benzofuran ring are possible by employing different starting materials and Wittig reagents.

Q4: What analytical techniques were employed to characterize and quantify the synthesized compounds?

A5: Although not explicitly mentioned in the context of this compound derivatives, one of the papers describes the use of High-Performance Liquid Chromatography (HPLC) for the analysis of a related compound, (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate []. This technique is widely employed for the separation, identification, and quantification of organic compounds in a mixture. It is reasonable to assume that similar analytical techniques, including HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), would be utilized to characterize and confirm the identity and purity of the synthesized this compound derivatives.

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